molecular formula C27H30N4O3 B2468828 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251582-08-7

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2468828
CAS No.: 1251582-08-7
M. Wt: 458.562
InChI Key: BPVNRYPUXWTPNK-UHFFFAOYSA-N
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Description

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the methoxypropyl group: This step involves the alkylation of the core structure using a suitable alkylating agent.

    Acylation to form the final product: The final step involves the acylation of the intermediate with 4-(propan-2-yl)phenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide: shares structural similarities with other pyrrolo[3,2-d]pyrimidine derivatives.

    Other similar compounds: include those with variations in the substituents on the pyrrolo[3,2-d]pyrimidine core or the acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c1-19(2)20-10-12-22(13-11-20)29-24(32)17-31-16-23(21-8-5-4-6-9-21)25-26(31)27(33)30(18-28-25)14-7-15-34-3/h4-6,8-13,16,18-19H,7,14-15,17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVNRYPUXWTPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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